molecular formula C3Cl4F2O B1346365 1,3-Difluorotetrachloroacetone CAS No. 79-51-6

1,3-Difluorotetrachloroacetone

Cat. No.: B1346365
CAS No.: 79-51-6
M. Wt: 231.8 g/mol
InChI Key: MXYOKVCIXGJEFW-UHFFFAOYSA-N
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Description

1,3-Difluorotetrachloroacetone is a chemical compound with the molecular formula C3Cl4F2O. It is known for its unique structure, which includes both fluorine and chlorine atoms attached to an acetone backbone. This compound is primarily used in research and industrial applications due to its reactivity and specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Difluorotetrachloroacetone can be synthesized from hexachloroacetone through a fluorination reaction. The process involves the substitution of chlorine atoms with fluorine atoms under controlled conditions. The reaction typically requires a fluorinating agent such as antimony trifluoride (SbF3) or hydrogen fluoride (HF) and is carried out at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes. These processes are conducted in specialized reactors designed to handle the corrosive nature of fluorinating agents. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Difluorotetrachloroacetone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form less chlorinated or fluorinated derivatives.

    Oxidation Reactions: The compound can be oxidized to form more complex molecules with additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetones, while reduction can produce partially dechlorinated or defluorinated compounds .

Scientific Research Applications

1,3-Difluorotetrachloroacetone has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorine and chlorine atoms into target molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other bioactive compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Mechanism of Action

The mechanism of action of 1,3-difluorotetrachloroacetone involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. Its fluorine and chlorine atoms make it highly reactive, allowing it to participate in a wide range of chemical reactions. The specific pathways and molecular targets depend on the context of its use, whether in chemical synthesis or biological studies .

Comparison with Similar Compounds

    1,1,3,3-Tetrachloroacetone: Similar in structure but lacks fluorine atoms.

    1,3-Difluoroacetone: Contains fluorine atoms but lacks chlorine atoms.

    Hexachloroacetone: Contains more chlorine atoms and no fluorine atoms.

Uniqueness: 1,3-Difluorotetrachloroacetone is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and properties. This combination allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

1,1,3,3-tetrachloro-1,3-difluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl4F2O/c4-2(5,8)1(10)3(6,7)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYOKVCIXGJEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(Cl)Cl)C(F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285771
Record name 1,1,3,3-Tetrachloro-1,3-difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-51-6
Record name 1,1,3,3-Tetrachloro-1,3-difluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difluorotetrachloroacetone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42760
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,3,3-Tetrachloro-1,3-difluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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